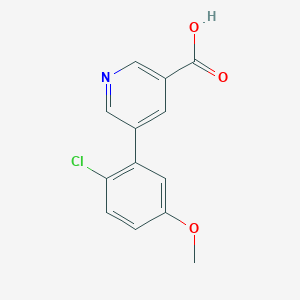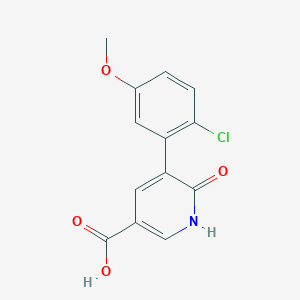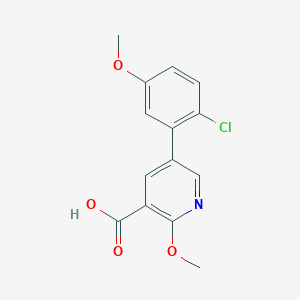
2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a pyridine ring substituted with an amino group, a carboxylic acid group, and a 2-chloro-5-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
科学的研究の応用
2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its biological activity.
類似化合物との比較
2-Amino-5-chloropyridine: Shares the pyridine ring and amino group but lacks the 2-chloro-5-methoxyphenyl group.
2-Amino-5-methoxypyridine: Similar structure but lacks the chloro substituent.
2-Amino-3-carboxypyridine: Contains the amino and carboxylic acid groups but lacks the 2-chloro-5-methoxyphenyl group.
Uniqueness: 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of the 2-chloro-5-methoxyphenyl group, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
2-amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-8-2-3-11(14)9(5-8)7-4-10(13(17)18)12(15)16-6-7/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBCFILYILUHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687921 |
Source


|
| Record name | 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-88-7 |
Source


|
| Record name | 2-Amino-5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid](/img/structure/B6391806.png)
![2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391814.png)
![5-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391816.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391827.png)
![5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid](/img/structure/B6391833.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid](/img/structure/B6391840.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391846.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid](/img/structure/B6391847.png)






